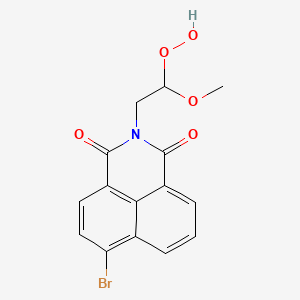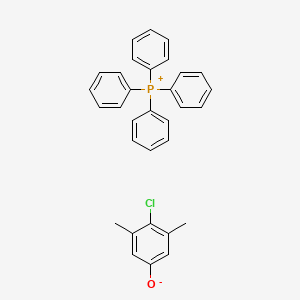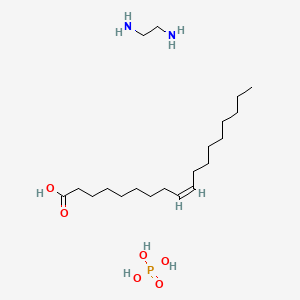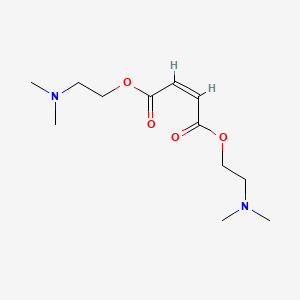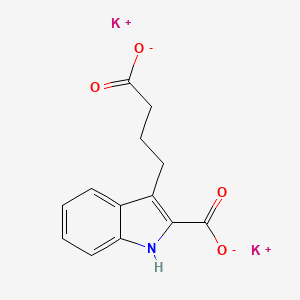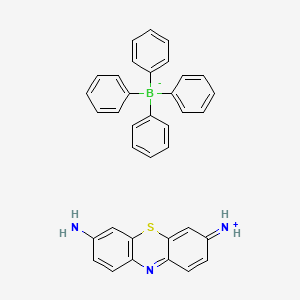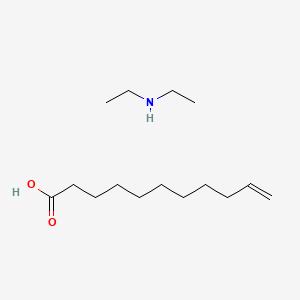
Einecs 302-015-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 302-015-0, also known by its Chemical Abstracts Service number 94088-17-2, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
准备方法
Industrial Production Methods: Industrial production methods for Einecs 302-015-0 typically involve large-scale chemical synthesis in controlled environments. These methods ensure the consistent quality and purity of the compound. The production process may include steps such as reaction optimization, scaling up from laboratory to industrial scale, and implementing quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions: Einecs 302-015-0 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions such as temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Einecs 302-015-0 has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in chemical synthesis and research.
Biology: The compound may be utilized in biological studies to investigate its effects on living organisms.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: this compound can be employed in industrial processes, such as the production of other chemicals or materials.
作用机制
The mechanism of action of Einecs 302-015-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological or chemical research.
相似化合物的比较
Einecs 302-015-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8 (amyl nitrite): Used in medical and industrial applications.
Einecs 234-985-5 (bismuth tetroxide): Employed in various chemical processes.
Einecs 239-934-0 (mercurous oxide): Utilized in specific industrial applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which determine its reactivity and applications in different fields.
属性
CAS 编号 |
94088-17-2 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC 名称 |
N-ethylethanamine;undec-10-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-5-4-2/h2H,1,3-10H2,(H,12,13);5H,3-4H2,1-2H3 |
InChI 键 |
HFNLVNNKPNQWNG-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.C=CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





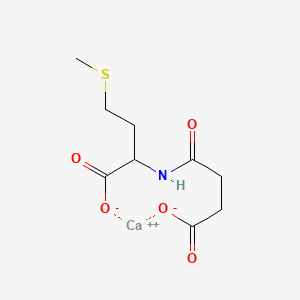
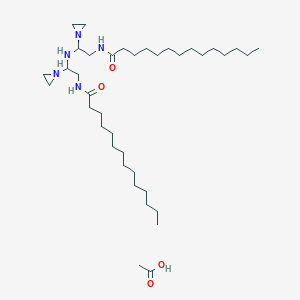
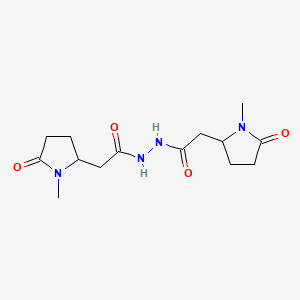
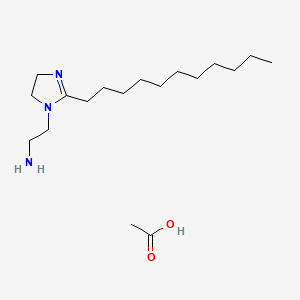
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
